REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].C1COCC1.Cl[S:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:12])=[O:11]>ClCCl.[Cl-].[Na+].O>[CH3:1][N:2]([CH3:3])[S:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:12])=[O:11] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
57.9 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)CC(=O)OC
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
brine
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over the course of 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (EtOAc/Hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)CC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |